Superior Systemic Exposure: Buccal Prochlorperazine vs. Oral Prochlorperazine Pharmacokinetics
Buccal administration of prochlorperazine produces plasma concentrations more than twice as high as an equivalent oral tablet, with less than half the variability [1]. Specifically, the systemic exposure (AUC₀–∞) for the buccal formulation is 11.3 ng·h/mL, compared to 4.5 ng·h/mL for the oral tablet, representing a 2.5-fold increase [2]. Peak plasma concentration (Cmax) is also doubled (0.545 ng/mL buccal vs. 0.26 ng/mL oral) [2].
| Evidence Dimension | Systemic Exposure (AUC₀–∞) |
|---|---|
| Target Compound Data | 11.3 ng·h/mL |
| Comparator Or Baseline | Oral prochlorperazine: 4.5 ng·h/mL |
| Quantified Difference | 2.5-fold increase |
| Conditions | Single-dose pharmacokinetic study in healthy volunteers (Finn et al., 2005) |
Why This Matters
Higher and more predictable systemic drug levels directly translate to more reliable therapeutic efficacy, a critical factor for procurement in clinical settings where consistent patient outcomes are paramount.
- [1] Finn A, Collins J, Voyksner R, Lindley C. Bioavailability and metabolism of prochlorperazine administered via the buccal and oral delivery route. J Clin Pharmacol. 2005 Dec;45(12):1383-90. View Source
- [2] Sarkari Doctor. Exploring Buccal Prochlorperazine: A Targeted Review of Its Pharmacological Profile. 2025 Sep 9. View Source
